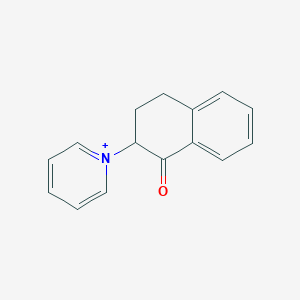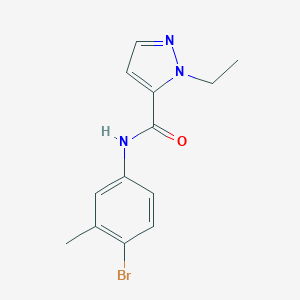
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium, also known as OTNP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. OTNP is a heterocyclic compound that contains a pyridinium ring and a naphthalene ring, making it a unique and interesting molecule to study.
Wirkmechanismus
The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium is not well understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and apoptosis. 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been shown to exhibit a variety of biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antimicrobial activity. In addition, 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been shown to exhibit a wide range of biological activities, making it a versatile molecule for studying various biological processes. However, one limitation of using 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug development, particularly for cancer therapeutics. Additionally, 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium could be used as a building block for the synthesis of more complex molecules with improved biological activity. Finally, more studies are needed to evaluate the safety and toxicity of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium, particularly in vivo.
Synthesemethoden
The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium involves the reaction of 2-methylnaphthalene with acetic anhydride and pyridine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The yield of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium can vary depending on the reaction conditions, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for further drug development. In organic synthesis, 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been used as a building block for the synthesis of more complex molecules. In materials science, 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been incorporated into polymers to improve their mechanical and thermal properties.
Eigenschaften
Molekularformel |
C15H14NO+ |
|---|---|
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H14NO/c17-15-13-7-3-2-6-12(13)8-9-14(15)16-10-4-1-5-11-16/h1-7,10-11,14H,8-9H2/q+1 |
InChI-Schlüssel |
YLFXKEWAYUQTEZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1[N+]3=CC=CC=C3 |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C1[N+]3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)




![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)
![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)

